5-fluoro-2-methyl-N-(pentan-2-yl)aniline
Description
Significance of Fluoroaryl and N-Alkyl Aniline (B41778) Scaffolds in Organic Synthesis
Fluoroaryl and N-alkyl aniline scaffolds are considered "privileged structures" in organic synthesis and medicinal chemistry. The carbon-fluorine bond is exceptionally strong, and the fluorine atom itself is small and highly electronegative. When incorporated into a benzene (B151609) ring, as in fluoroaryl compounds, fluorine can modulate the acidity of nearby protons, influence reaction pathways, and enhance metabolic stability in drug candidates. This makes fluorinated intermediates highly sought after in the synthesis of complex target molecules.
Similarly, the N-alkyl aniline motif is a versatile and common feature in a vast array of organic compounds. researchgate.net The alkyl group on the nitrogen atom can influence the molecule's basicity, solubility, and steric profile. These scaffolds are not only used as building blocks and organic bases but are also integral to the structure of many dyes and pharmaceuticals. researchgate.net The combination of both a fluoroaryl group and an N-alkyl substituent, as seen in 5-fluoro-2-methyl-N-(pentan-2-yl)aniline, creates a molecule with a fine-tuned set of properties that can be advantageous for various applications.
Research Landscape of Complex N-Substituted Fluoroaniline (B8554772) Architectures
The development of novel synthetic methods to create complex N-substituted fluoroaniline architectures is an active area of research. Modern organic chemistry has seen a significant focus on C-N bond-forming reactions, which has led to an abundance of aryl amine structures in screening libraries for drug discovery. acs.org Researchers are continually exploring new catalytic systems and reaction conditions to achieve greater efficiency, selectivity, and functional group tolerance in the synthesis of these compounds.
Strategies such as palladium/norbornene cooperative catalysis have emerged as powerful tools for the synthesis of structurally diverse anilines. These advanced methods allow for the precise installation of various substituents on the aniline core, paving the way for the creation of new molecules with unique properties. The drive to create these complex architectures is largely fueled by the need for new drug candidates that can overcome challenges such as metabolic instability and off-target effects. cresset-group.com
Overview of Academic Investigations Pertaining to this compound
While specific academic investigations focusing solely on this compound are not widely available in published literature, the compound's structure suggests its relevance as a research chemical. Its synthesis would likely fall under established methodologies for the N-alkylation of fluoroanilines. The parent amine, 5-fluoro-2-methylaniline (B146954), serves as the starting point, which can be reacted with a suitable pentan-2-yl source.
The interest in such a compound would likely stem from its potential use as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. The combination of the 5-fluoro-2-methylaniline core with the N-pentan-2-yl group could be a strategic design element in the creation of new bioactive compounds.
Compound Data
Structure
3D Structure
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
5-fluoro-2-methyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H18FN/c1-4-5-10(3)14-12-8-11(13)7-6-9(12)2/h6-8,10,14H,4-5H2,1-3H3 |
InChI Key |
QOKGZFWQIYIUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C(C=CC(=C1)F)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 2 Methyl N Pentan 2 Yl Aniline
Retrosynthetic Analysis of the 5-Fluoro-2-methyl-N-(pentan-2-yl)aniline Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.
Strategic Disconnections for Aniline (B41778) Derivatization
The most logical and common retrosynthetic disconnection for N-alkylated anilines, such as this compound, is the carbon-nitrogen (C-N) bond between the aniline nitrogen and the alkyl group. This approach simplifies the molecule into two key fragments: an aromatic amine and an alkyl component. This strategy is favored due to the robustness and high efficiency of reactions that form this bond, such as reductive amination or direct N-alkylation.
Alternative, though often more complex, disconnections could involve breaking the bonds within the aromatic core, such as the C-F or C-C (methyl) bonds. These pathways would necessitate a multi-step construction of the substituted benzene (B151609) ring late in the synthesis, which is generally less efficient than functionalizing a pre-existing, correctly substituted aromatic precursor.
Identification of Key Precursor Building Blocks and Synthons
Following the primary C-N bond disconnection strategy, the synthesis is simplified to the coupling of two key building blocks:
A pentan-2-yl synthon : This five-carbon alkyl group can be introduced using several reagents. The most common precursor is a carbonyl compound, 2-pentanone , which is suitable for reductive amination. Alternatively, an alkyl halide like 2-bromopentane or a sulfonate ester could be used for direct N-alkylation.
These precursors are generally accessible and provide a direct pathway to the target molecule.
Forward Synthesis Pathways for this compound
Forward synthesis involves the practical execution of the steps identified during retrosynthetic analysis, starting from simple precursors to build the final product.
N-Alkylation Strategies Utilizing 5-Fluoro-2-methylaniline (B146954)
The final step in the synthesis of this compound is the attachment of the pentan-2-yl group to the nitrogen atom of 5-fluoro-2-methylaniline. The most prevalent method for this transformation is reductive amination .
This process involves the reaction of 5-fluoro-2-methylaniline with 2-pentanone to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this step.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol (B145695) solvent, room temperature | Mild, inexpensive, readily available | Can be sensitive to acidic conditions |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM) or dichloroethane (DCE), room temperature | Mild, effective for a wide range of substrates | More expensive than NaBH₄ |
Another approach is direct N-alkylation using a pentan-2-yl halide (e.g., 2-bromopentane) in the presence of a base. This method can be effective but carries the risk of over-alkylation, leading to the formation of a tertiary amine as a byproduct. The reaction is typically performed in a polar aprotic solvent with a non-nucleophilic base to neutralize the hydrogen halide formed. Transition-metal-catalyzed N-alkylation reactions using alcohols have also been developed. nih.gov Recently, visible-light-induced N-alkylation methods have emerged, offering a metal-free alternative. nih.gov
Construction of the Fluoro-Methylated Aromatic Core
The synthesis of the key intermediate, 5-fluoro-2-methylaniline, is a crucial prerequisite. fxhschem.com One of the most common laboratory and industrial methods starts from 4-fluoro-2-nitrotoluene. This involves the reduction of the nitro group to an amine. chemicalbook.com
A typical procedure is the reduction of 4-fluoro-1-methyl-2-nitrobenzene using a metal in acidic conditions. For example, iron powder in the presence of hydrochloric acid in an ethanol/water mixture is a classic and effective method. chemicalbook.com The reaction is heated to reflux for several hours to ensure complete conversion. chemicalbook.com After the reaction, the mixture is worked up by filtering out the iron salts and extracting the product.
Table 2: Synthetic Routes to 5-Fluoro-2-methylaniline
| Starting Material | Reagents and Conditions | Yield | Reference |
|---|---|---|---|
| 4-Fluoro-1-methyl-2-nitrobenzene | Iron powder, HCl, Ethanol/Water, Reflux | ~70% | chemicalbook.com |
An alternative modern approach is the palladium-catalyzed amination (Buchwald-Hartwig amination) of a corresponding aryl halide or triflate. This method offers high yields and functional group tolerance but requires more expensive reagents and catalysts. chemicalbook.comchemicalbook.com
Advanced Synthetic Approaches
While the previously described methods are the most direct, advanced strategies in organic synthesis could potentially be applied. Iron-promoted C-H amination is a modern technique for directly forming N-alkyl anilines from arenes. organic-chemistry.orgacs.orgfigshare.com In principle, this could allow for the direct amination of 4-fluorotoluene, though achieving the required regioselectivity to form the desired isomer would be a significant challenge.
Furthermore, methods for the direct fluoroalkylation of aniline derivatives using visible light photocatalysis are an area of active research. conicet.gov.ar These cutting-edge techniques offer novel pathways for constructing complex fluorinated aromatic compounds and could, in principle, be adapted for the synthesis of molecules like this compound, potentially through a convergent synthesis that forms the aromatic core with all substituents in place.
Mechanistic Investigations of Reactions Involving 5 Fluoro 2 Methyl N Pentan 2 Yl Aniline
Elucidation of Reaction Mechanisms in the Synthesis of 5-Fluoro-2-methyl-N-(pentan-2-yl)aniline
The synthesis of this compound involves key chemical transformations, including the formation of the N-alkyl bond and the functionalization of the aromatic ring. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired product yields.
Reductive Amination Mechanisms in N-Alkylation
The N-alkylation of 5-fluoro-2-methylaniline (B146954) to form this compound is commonly achieved through reductive amination. This method is a cornerstone of amine synthesis due to its efficiency and control over the degree of alkylation. masterorganicchemistry.com The reaction proceeds by the condensation of an amine with a carbonyl compound, in this case, 5-fluoro-2-methylaniline and pentan-2-one, to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. wikipedia.orgharvard.edu
The mechanism can be dissected into two primary stages:
Imine Formation: The reaction is typically initiated by the nucleophilic attack of the primary amine (5-fluoro-2-methylaniline) on the carbonyl carbon of pentan-2-one. This is often catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The initial addition product, a hemiaminal, then undergoes dehydration to form an imine. In the presence of a secondary amine, an enamine would be formed. chemistrysteps.com
Reduction of the Imine: The C=N double bond of the imine is subsequently reduced to a C-N single bond. masterorganicchemistry.com This reduction can be accomplished using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) over the starting ketone. harvard.edu The reduction involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the iminium ion. chemistrysteps.com
| Step | Reactants | Intermediate | Product | Key Mechanistic Feature |
|---|---|---|---|---|
| 1 | 5-Fluoro-2-methylaniline, Pentan-2-one | Hemiaminal, Imine/Iminium ion | - | Nucleophilic attack of amine on carbonyl, followed by dehydration. |
| 2 | Imine/Iminium ion, Hydride source (e.g., NaBH₃CN) | - | This compound | Hydride transfer to the iminium carbon. |
Mechanistic Pathways of Aromatic Functionalization in Fluoroaniline (B8554772) Synthesis
The synthesis of the starting material, 5-fluoro-2-methylaniline, involves the introduction of both a fluorine atom and a methyl group onto the aniline (B41778) ring. The specific mechanistic pathways depend on the chosen synthetic route.
One common strategy for the synthesis of polysubstituted anilines involves electrophilic aromatic substitution reactions on a substituted benzene (B151609) derivative, followed by reduction of a nitro group to an amine. For the synthesis of 5-fluoro-2-methylaniline, a plausible precursor could be 4-fluoro-1-methyl-2-nitrobenzene.
The introduction of the fluorine atom can be achieved through various fluorination methods. One classical approach is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. Alternatively, modern nucleophilic aromatic substitution (SNAr) reactions on activated aromatic rings or electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) can be employed. researchgate.net
The introduction of the methyl group can be accomplished via Friedel-Crafts alkylation of a suitable precursor, such as fluorobenzene (B45895) or nitrobenzene. The directing effects of the existing substituents on the ring will determine the position of the incoming electrophile.
A plausible synthetic sequence could involve:
Nitration of Toluene (B28343): Electrophilic nitration of toluene would yield a mixture of ortho- and para-nitrotoluene.
Fluorination: Introduction of the fluorine atom at the desired position would likely involve a multi-step sequence, potentially involving separation of isomers and subsequent functional group manipulations.
Reduction of the Nitro Group: The final step would be the reduction of the nitro group to the amine, which can be achieved using various reagents such as tin and hydrochloric acid, or catalytic hydrogenation.
Fragmentation Processes under Ionization Conditions
Mass spectrometry is a powerful analytical technique for determining the structure of organic molecules. Under electron ionization (EI) conditions, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure.
Electron Ionization Mass Spectrometry Fragmentation Patterns of N-Alkyl Anilines
The fragmentation of N-alkyl anilines under electron ionization is influenced by the presence of the nitrogen atom and the alkyl substituent. The initial ionization event typically involves the removal of a lone pair electron from the nitrogen atom, as these are the highest energy electrons in the molecule. ruc.dk
For this compound, the molecular ion (M⁺˙) would be observed. Key fragmentation pathways for N-alkyl anilines include:
α-Cleavage: This is a dominant fragmentation pathway for amines. It involves the cleavage of the C-C bond adjacent to the nitrogen atom. semanticscholar.org For this compound, this would involve the loss of a propyl radical (C₃H₇˙) or an ethyl radical (C₂H₅˙) from the pentan-2-yl group, leading to the formation of a stable iminium cation.
Loss of an Alkene: For longer alkyl chains, a McLafferty-type rearrangement can occur, involving the transfer of a γ-hydrogen to the nitrogen atom with subsequent elimination of an alkene.
Cleavage of the N-Alkyl Bond: Direct cleavage of the bond between the nitrogen and the alkyl group can also occur, leading to the formation of a pentyl cation and a 5-fluoro-2-methylaniline radical.
The following table outlines the expected major fragments for this compound in an EI mass spectrum.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 197 | [C₁₂H₁₈FN]⁺˙ | Molecular Ion (M⁺˙) |
| 168 | [M - C₂H₅]⁺ | α-Cleavage (loss of ethyl radical) |
| 154 | [M - C₃H₇]⁺ | α-Cleavage (loss of propyl radical) |
| 125 | [C₇H₇FN]⁺˙ | Cleavage of the N-alkyl bond (loss of pentene) |
| 110 | [C₆H₄FN]⁺ | Loss of methyl group from the aromatic ring |
Analysis of Skeletal Rearrangements and Hydrogen Transfer Events
In addition to the common fragmentation pathways, skeletal rearrangements and hydrogen transfer events can also occur in the mass spectrometer. These processes can sometimes lead to the formation of unexpected fragment ions.
For N-alkyl anilines, hydrogen rearrangements are common. The McLafferty rearrangement, as mentioned earlier, is a prime example of a hydrogen transfer event. Other rearrangements can involve the transfer of a hydrogen atom from the alkyl chain to the aromatic ring, followed by fragmentation.
Skeletal rearrangements, where the carbon skeleton of the molecule is altered during fragmentation, are also possible, though often less prominent than simple cleavages and hydrogen transfers. For this compound, potential rearrangements could involve the migration of the alkyl group or parts of it, leading to the formation of isomeric fragment ions. The presence of the fluorine and methyl substituents on the aromatic ring can also influence the stability of certain fragment ions and thus affect the rearrangement pathways.
The study of these complex fragmentation processes often requires the use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), to elucidate the exact structures of the fragment ions.
Computational Chemistry and Theoretical Studies of 5 Fluoro 2 Methyl N Pentan 2 Yl Aniline
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. These methods provide a detailed picture of the electron distribution and the energies of different molecular orbitals, which are crucial for understanding a compound's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 5-fluoro-2-methyl-N-(pentan-2-yl)aniline, DFT calculations, often employing functionals like B3LYP with a 6-31G(d,p) basis set, can predict its most stable geometric conformation. These calculations would likely reveal a nonplanar structure for the aniline (B41778) molecule, with the amino group situated out of the plane of the benzene (B151609) ring. researchgate.net The presence of substituents on the phenyl ring influences this out-of-plane angle. researchgate.net
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined through DFT. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. chemrxiv.org For substituted anilines, the nature and position of the substituents significantly modulate these frontier orbital energies. acs.org
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap | 4.9 |
| Ionization Potential | 6.2 |
| Electron Affinity | 0.5 |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted over the electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP analysis would likely show regions of negative potential (typically colored red or yellow) concentrated around the nitrogen atom of the amino group and the fluorine atom, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and the methyl group, highlighting sites for potential nucleophilic interaction. chemrxiv.org This visual representation of the molecule's electronic landscape is crucial for understanding intermolecular interactions. chemrxiv.org
Molecular Dynamics Simulations to Understand Conformational Behavior
While quantum chemical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic perspective on a molecule's conformational behavior over time. MD simulations model the atomic movements of a system, providing a trajectory of its conformations. nih.govacs.org
For a flexible molecule like this compound, with its rotatable pentan-2-yl group, MD simulations can explore the potential energy surface and identify the most populated conformations in different environments (e.g., in vacuum or in a solvent). These simulations can reveal the preferred orientations of the alkyl chain relative to the substituted aniline ring and the dynamics of the amino group's inversion. researchgate.net Understanding the conformational landscape is vital, as different conformers can exhibit distinct chemical and biological activities.
Theoretical Spectroscopic Characterization and Prediction
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, theoretical calculations can provide valuable predictions for its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
DFT calculations can be used to compute the vibrational frequencies and intensities of the molecule, aiding in the assignment of experimental IR and Raman spectra. dntb.gov.ua Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts can be invaluable in confirming the molecular structure. nih.govnih.gov The predicted UV-Vis spectrum, derived from the calculated electronic transitions, can provide information about the molecule's absorption of light and its electronic excited states. dntb.gov.ua
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| Infrared (IR) | N-H stretching (~3400 cm⁻¹), C-F stretching (~1200 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹) |
| ¹³C NMR | Aromatic carbons (110-150 ppm), Alkyl carbons (10-40 ppm) |
| UV-Vis | λ_max around 290-310 nm |
Structure-Reactivity Relationship Studies through Computational Models
Computational models are pivotal in establishing quantitative structure-reactivity relationships (QSRR). By calculating various molecular descriptors, it is possible to correlate the structure of this compound with its expected chemical reactivity.
Global reactivity descriptors, such as chemical hardness, softness, electrophilicity index, and chemical potential, can be derived from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept or donate electrons. For instance, a high electrophilicity index suggests that the molecule is a strong electrophile. nih.gov These computational insights can guide the rational design of new molecules with desired reactivity profiles.
Influence of Fluorine and Methyl Substituents on Electronic Properties and Reactivity
The electronic properties and reactivity of the aniline ring are significantly influenced by the nature and position of its substituents. In this compound, the fluorine atom at the meta position acts as an electron-withdrawing group through its inductive effect, while the methyl group at the ortho position is electron-donating. acs.org
Advanced Analytical Characterization Techniques for 5 Fluoro 2 Methyl N Pentan 2 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Spectral Interpretation for Structural Confirmation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information for the structural verification of 5-fluoro-2-methyl-N-(pentan-2-yl)aniline. The chemical shift (δ), multiplicity, and integration of each signal in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methyl group on the aniline (B41778) ring, and the protons of the pentan-2-yl side chain. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The pentan-2-yl group will show characteristic signals, including a sextet or multiplet for the methine proton (CH) attached to the nitrogen, and triplets and sextets for the various methylene (B1212753) (CH₂) and methyl (CH₃) groups.
The ¹³C NMR spectrum provides complementary information, showing a distinct resonance for each unique carbon atom. The positions of these signals are indicative of their chemical environment (aromatic, aliphatic, attached to nitrogen or fluorine). The large chemical shift of the carbon atom bonded to fluorine (C-5) is a key diagnostic feature.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | 6.75 - 6.85 | dd | ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 2.5 |
| H-4 | 6.55 - 6.65 | ddd | ³J(H,H) ≈ 8.5, ³J(H,F) ≈ 9.0, ⁴J(H,H) ≈ 2.5 |
| H-6 | 6.80 - 6.90 | dd | ⁴J(H,H) ≈ 2.5, ⁴J(H,F) ≈ 5.0 |
| N-H | 3.50 - 3.70 | br s | - |
| Ar-CH₃ | 2.10 - 2.20 | s | - |
| N-CH (pentyl) | 3.40 - 3.55 | m | - |
| CH-CH₃ (pentyl) | 1.15 - 1.25 | d | ³J(H,H) ≈ 6.5 |
| CH₂ (pentyl, C3') | 1.40 - 1.60 | m | - |
| CH₂ (pentyl, C4') | 1.30 - 1.50 | m | - |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted δ (ppm) |
|---|---|
| C-1 (C-N) | 144.0 - 146.0 (d, J(C,F) ≈ 2 Hz) |
| C-2 (C-CH₃) | 120.0 - 122.0 (d, J(C,F) ≈ 6 Hz) |
| C-3 | 115.0 - 117.0 (d, J(C,F) ≈ 22 Hz) |
| C-4 | 112.0 - 114.0 (d, J(C,F) ≈ 23 Hz) |
| C-5 (C-F) | 157.0 - 159.0 (d, ¹J(C,F) ≈ 235 Hz) |
| C-6 | 124.0 - 126.0 (d, J(C,F) ≈ 7 Hz) |
| Ar-CH₃ | 16.0 - 18.0 |
| N-CH (pentyl) | 50.0 - 52.0 |
| CH-CH₃ (pentyl) | 20.0 - 22.0 |
| CH₂ (pentyl, C3') | 39.0 - 41.0 |
| CH₂ (pentyl, C4') | 19.0 - 21.0 |
¹⁹F NMR Spectroscopy for Characterization of the Fluorine Environment
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing the compound. nih.gov Fluorine-19 is a 100% abundant, spin ½ nucleus, making it easy to detect. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.
This resonance will appear as a doublet of doublets of doublets (ddd) due to coupling with the two ortho protons (H-4 and H-6) and the one meta proton (H-3). The magnitude of the coupling constants (³J(H,F) and ⁴J(H,F)) provides definitive proof of the fluorine's position on the aromatic ring. The typical range for ortho C-F/C-H coupling is ~7-10 Hz, while meta coupling is smaller, around ~3-7 Hz.
Application of Advanced 2D NMR Techniques for Connectivity Elucidation
While 1D NMR provides essential data, complex molecules often benefit from two-dimensional (2D) NMR experiments to resolve signal overlap and definitively establish atomic connectivity. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would show correlations between adjacent protons. Key correlations would be observed between H-3 and H-4 on the aromatic ring and, crucially, throughout the entire pentan-2-yl chain, confirming its linear connectivity from the N-CH methine proton to the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon by linking the assigned proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. This is particularly useful for identifying connections to quaternary (non-protonated) carbons. Key HMBC correlations for this molecule would include:
From the Ar-CH₃ protons to C-1, C-2, and C-3, confirming the methyl group's position.
From the N-H proton to the N-CH carbon of the pentyl group and to aromatic carbons C-1 and C-6, linking the side chain to the ring.
From the aromatic protons to neighboring carbons, confirming the substitution pattern.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental formula. savemyexams.com The molecular formula for this compound is C₁₂H₁₈FN.
Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁹F = 18.998403), the calculated monoisotopic mass of the neutral molecule is 195.142332 Da. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as the protonated ion, [M+H]⁺.
Calculated HRMS Data for the [M+H]⁺ Ion
| Ion Formula | Calculated Exact Mass (m/z) |
|---|
An experimentally measured m/z value within a narrow tolerance window (e.g., ± 5 ppm) of the calculated exact mass provides high confidence in the assigned elemental composition, distinguishing it from other possible formulas with the same nominal mass. thermofisher.com
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Analysis
Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, the protonated molecule [M+H]⁺ at m/z 196.15 would be selected as the precursor ion. The most common fragmentation pathway for N-alkylanilines is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom within the alkyl chain. libretexts.org This occurs because it leads to the formation of a stable, resonance-stabilized iminium ion.
For the pentan-2-yl group, two primary alpha-cleavage pathways are possible:
Loss of a propyl radical (•C₃H₇): Cleavage of the bond between C2' and C3' of the pentyl group would result in the loss of a 43.05 Da radical and the formation of a major fragment ion.
Loss of an ethyl radical (•C₂H₅): While less likely due to the formation of a less stable primary radical, cleavage of the bond between the N-CH carbon and its attached methyl group is not considered a primary alpha-cleavage pathway for this structure. The primary alpha-cleavage is adjacent to the heteroatom along the main chain.
Predicted Major MS/MS Fragments for [C₁₂H₁₉FN]⁺
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 196.15 | •C₃H₇ (Propyl radical) | 153.10 | [C₉H₁₂FN]⁺ (iminium ion) |
The observation of these specific fragment ions in the MS/MS spectrum would strongly support the structural assignment, confirming the identity and connectivity of the N-pentan-2-yl substituent.
Elucidation of Diagnostic Fragmentation Pathways
Mass spectrometry is a pivotal technique for the structural elucidation of this compound and its derivatives. Under electron ionization (EI), the molecule undergoes fragmentation, generating a unique mass spectrum that serves as a fingerprint for its identification. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and radical species. chemguide.co.uk
A primary fragmentation event for N-alkylanilines involves the cleavage of the C-N bond. For this compound, this would lead to the formation of a pentan-2-yl cation and a 5-fluoro-2-methylaniline (B146954) radical, or vice versa. The stability of the resulting ions often governs the predominant pathway. nih.govlibretexts.org The cleavage alpha to the nitrogen atom is a common pathway for amines, which in this case would involve the loss of a butyl radical from the pentan-2-yl group to form an iminium ion.
Another significant fragmentation pathway involves the aromatic ring. The presence of the fluorine atom and the methyl group influences the fragmentation pattern. Loss of a hydrogen atom from the molecular ion is a common initial step. miamioh.edu Subsequent fragmentations can include the loss of small neutral molecules like HCN, which is characteristic for anilines. miamioh.edu The fluoroaromatic moiety can also undergo rearrangements and cleavages, leading to characteristic fragment ions. The mass spectra of fluorocarbons often show abundant CF+ ions, though in a molecule with a hydrocarbon chain, the fragmentation is more complex. nist.gov
The study of fragmentation patterns of analogous compounds, such as N-(2-furylmethyl)aniline, reveals that competitive fragmentation channels can exist, leading to a variety of product ions. nih.gov The relative abundances of these fragment ions are dependent on the ionization energy and the specific stereochemistry of the molecule. A comprehensive analysis of the mass spectrum allows for the reconstruction of these fragmentation pathways, providing a high degree of confidence in the structural assignment of the parent molecule and its potential metabolites or degradation products. mdpi.comnih.govnih.gov
Table 1: Predicted Dominant Fragmentation Pathways for this compound
| Fragmentation Pathway | Description | Predicted m/z of Key Fragment Ion |
| Alpha-Cleavage | Loss of a butyl radical (C4H9) from the N-pentyl group. | 152 |
| Benzylic-type Cleavage | Cleavage of the N-pentyl bond to form the 5-fluoro-2-methylaniline radical cation. | 125 |
| Loss of Alkene | McLafferty-type rearrangement leading to the loss of propene (C3H6). | 153 |
| Aromatic Ring Fragmentation | Loss of HCN from the aniline ring after initial fragmentation. | Varies depending on precursor ion |
X-ray Crystallography Studies of Analogues and Crystalline Derivatives
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For a chiral molecule like this compound, single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining its absolute configuration. wikipedia.orgmdpi.com This technique is crucial for understanding the stereochemistry of the molecule, which in turn influences its biological activity and interactions.
The process involves growing a high-quality single crystal of the compound or a suitable crystalline derivative. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. wikipedia.org The angles and intensities of the diffracted X-rays provide detailed information about the arrangement of atoms within the crystal lattice. wikipedia.org From this data, a three-dimensional electron density map can be generated, from which the positions of the atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.orgresearchgate.net
For chiral molecules, the crystallographic data can be used to determine the absolute configuration by analyzing the anomalous dispersion of the X-rays. mdpi.com This is particularly important for compounds with a single stereocenter, such as the pentan-2-yl group in the target molecule. The resulting crystallographic information file (CIF) provides a complete description of the solid-state structure, including the unit cell dimensions, space group, and atomic coordinates. mdpi.comnih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and packing forces, which govern the physical properties of the solid material. researchgate.net
While a specific crystal structure for this compound is not publicly available, analysis of analogous aniline derivatives reveals common structural motifs and packing arrangements. researchgate.net These studies provide a framework for predicting the likely solid-state behavior of the title compound.
Table 2: Representative Crystallographic Data for an Analogous Chiral Amine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.543(2) |
| b (Å) | 6.876(1) |
| c (Å) | 12.345(3) |
| β (°) | 105.23(1) |
| Volume (ų) | 863.4(3) |
| Z | 2 |
| R-factor (%) | 4.2 |
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, enabling both the assessment of its chemical purity and the determination of its enantiomeric composition. mdpi.com For purity analysis, reversed-phase HPLC is commonly employed, where the compound is separated from non-polar and polar impurities on a C18 or C8 stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. Detection is often achieved using a UV detector, as the aromatic ring of the aniline derivative provides strong chromophoric activity.
Given the chiral nature of this compound due to the stereocenter in the pentan-2-yl group, chiral HPLC is essential for separating and quantifying the individual enantiomers. youtube.com This is critical as enantiomers can exhibit different pharmacological and toxicological profiles. Chiral separation by HPLC can be achieved through several approaches:
Chiral Stationary Phases (CSPs): This is the most common method, where the analyte is passed through a column containing a chiral selector immobilized on the stationary phase. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and often provide excellent enantioseparation for a broad range of chiral compounds, including amines. chromatographyonline.com
Chiral Mobile Phase Additives (CMPAs): In this technique, a chiral selector is added to the mobile phase. The enantiomers of the analyte form transient diastereomeric complexes with the CMPA, which can then be separated on a standard achiral column. chiralpedia.com
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral HPLC column. youtube.com
The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. uma.es Method development in chiral HPLC often involves screening different CSPs and mobile phase compositions to achieve optimal resolution and selectivity. chromatographyonline.com
Table 3: Illustrative HPLC Method Parameters for Chiral Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for the characterization of this compound and its related volatile impurities. epa.gov This method is particularly useful for assessing the purity of the compound by detecting residual solvents, starting materials, or by-products from its synthesis. researchgate.netnih.gov
In GC, the sample is vaporized and injected into a heated column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. epa.gov For aniline derivatives, a capillary column with a non-polar or medium-polarity stationary phase, such as a phenyl methyl silicone, is often used. nih.gov
Detection can be accomplished using various detectors. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides high sensitivity. For enhanced selectivity and structural confirmation, GC can be coupled with a Mass Spectrometer (GC-MS). nih.gov GC-MS allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries. researchgate.net
The analysis of aniline derivatives by GC can sometimes be challenging due to their basicity, which can lead to peak tailing and poor chromatographic performance. epa.gov This can often be mitigated by using deactivated columns or by derivatizing the amine to a less polar and more volatile species.
Table 4: Typical GC Parameters for the Analysis of Aniline Derivatives
| Parameter | Condition |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-450 amu |
Chemical Transformations and Derivatization of 5 Fluoro 2 Methyl N Pentan 2 Yl Aniline
Functional Group Interconversions (FGI) on the Aniline (B41778) Moiety
Functional group interconversions are fundamental transformations in organic synthesis that convert one functional group into another. imperial.ac.uk The secondary amine of the aniline moiety in 5-fluoro-2-methyl-N-(pentan-2-yl)aniline is a prime site for such modifications.
One of the most common reactions of anilines is their conversion to amides. This can be readily achieved by reaction with acyl chlorides or acid anhydrides. For instance, treatment with acetyl chloride would yield the corresponding N-acetyl derivative, N-(5-fluoro-2-methylphenyl)-N-(pentan-2-yl)acetamide. This transformation is significant as the amide group can serve as a protecting group for the nitrogen, altering its electronic properties and directing effects in subsequent reactions.
Another important FGI is the conversion of the amine to other nitrogen-containing functional groups. For example, under specific conditions, the aniline nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. smolecule.com While direct diazotization of N-alkylated anilines is complex, derivatization followed by nitrosation can lead to the formation of nitrosamines.
Furthermore, oxidation of the aniline moiety can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation might lead to the formation of radical cations, while stronger oxidants could potentially lead to quinone-imine structures or even cleavage of the aromatic ring under harsh conditions.
Reactivity of the Aromatic Ring
The aromatic ring of this compound is rich in electrons, making it susceptible to attack by electrophiles. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the fluoro, methyl, and N-(pentan-2-yl)amino groups.
Electrophilic Aromatic Substitutions Guided by Substituent Effects
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. lumenlearning.com The outcome of such reactions on a substituted benzene (B151609) ring is determined by the electronic nature of the substituents already present. libretexts.org In the case of this compound, we have three substituents to consider:
-NH(pentan-2-yl): The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.
-CH₃: The methyl group is a weakly activating group and is also ortho, para-directing due to inductive effects and hyperconjugation.
-F: The fluoro group is a deactivating group due to its strong inductive electron withdrawal. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.
The positions ortho and para to the strongly activating amino group are C4 and C6. The position para to the methyl group is C5 (occupied by fluorine). The positions ortho to the methyl group are C1 (occupied by the amino group) and C3. The position para to the fluorine is C2 (occupied by the methyl group).
Considering the combined effects, the powerful N-(pentan-2-yl)amino group will be the dominant directing group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to it. The para position (C4) is sterically unhindered. The ortho position (C6) is also available. The other ortho position is blocked by the methyl group. Therefore, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions.
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂ / FeBr₃ | 4-Bromo-5-fluoro-2-methyl-N-(pentan-2-yl)aniline and 6-Bromo-5-fluoro-2-methyl-N-(pentan-2-yl)aniline |
| Nitration | HNO₃ / H₂SO₄ | 5-Fluoro-2-methyl-4-nitro-N-(pentan-2-yl)aniline and 5-Fluoro-2-methyl-6-nitro-N-(pentan-2-yl)aniline |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-5-fluoro-2-methyl-N-(pentan-2-yl)aniline and 6-Acyl-5-fluoro-2-methyl-N-(pentan-2-yl)aniline |
Nucleophilic Aromatic Substitution (SNAr) on the Fluoroaryl System
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org
In this compound, the fluorine atom can act as a leaving group. The rate of SNAr reactions is often accelerated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org While the methyl and N-alkylamino groups are electron-donating, the strong electronegativity of the fluorine atom itself contributes to making the ring susceptible to nucleophilic attack. nih.govlibretexts.org
For an efficient SNAr reaction to occur on this molecule, it would likely require the introduction of a strong electron-withdrawing group, such as a nitro group, at a position ortho or para to the fluorine. For example, if the molecule were first nitrated at the C4 position, the resulting 5-fluoro-2-methyl-4-nitro-N-(pentan-2-yl)aniline would be significantly more reactive towards nucleophiles. A nucleophile, such as methoxide (B1231860) (CH₃O⁻), could then displace the fluoride (B91410) ion.
Transformations Involving the N-Alkyl Chain
The N-(pentan-2-yl) group also offers opportunities for chemical modification. One such transformation is N-dealkylation, which is the removal of an N-alkyl group from an amine. nih.gov This can be achieved through various chemical methods, often involving oxidation or reaction with specific reagents like cyanogen (B1215507) bromide (the von Braun reaction). nih.gov Successful N-dealkylation of this compound would yield 5-fluoro-2-methylaniline (B146954).
The secondary carbon of the pentan-2-yl group is a potential site for oxidation. Depending on the reagents and conditions, this could lead to the formation of a hydroxyl group or a ketone. However, such reactions might be challenging to perform selectively without affecting other parts of the molecule.
Coordination Chemistry: Exploration of Metal Complex Formation with the Aniline Ligand
The nitrogen atom of the aniline moiety possesses a lone pair of electrons, which allows this compound to act as a ligand in coordination chemistry. tue.nl It can coordinate to a variety of metal centers, forming metal complexes. The nature of the coordination will depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.
The steric bulk of the N-(pentan-2-yl) group and the electronic effects of the substituents on the aromatic ring will influence the stability and geometry of the resulting metal complexes. For instance, the steric hindrance might favor the formation of complexes with lower coordination numbers. The electron-donating nature of the aniline will influence the electron density at the metal center, which in turn affects the catalytic activity of the complex if it is used in catalysis. The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
